molecular formula C17H18ClNO3 B5801795 ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate

ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate

Cat. No. B5801795
M. Wt: 319.8 g/mol
InChI Key: CQYKIJOFDOXRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate is a chemical compound with the molecular formula C16H17ClN2O3. It is commonly used in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, it has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane and inhibiting their metabolic processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate in lab experiments is its potent therapeutic potential. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties, making it a versatile compound for various research applications. However, one limitation of using this compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to conduct toxicity studies to ensure its safety.

Future Directions

There are several future directions for research on ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate. One area of research could be to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another area of research could be to develop more potent analogs of the compound with improved therapeutic potential. Additionally, the compound could be tested in animal models to evaluate its efficacy and safety in vivo.

Synthesis Methods

Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate can be synthesized using a reaction between 4-chloro-2-methylquinoline-3-carboxylic acid, ethyl acetoacetate, and acetic anhydride. The reaction is catalyzed by p-toluenesulfonic acid and is carried out under reflux conditions. The final product is obtained by purification through column chromatography.

Scientific Research Applications

Ethyl 4-chloro-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against various bacterial strains and has shown potent antibacterial activity.

properties

IUPAC Name

ethyl 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-4-22-17(21)12-6-8-15-14(9-12)16(18)13(11(3)19-15)7-5-10(2)20/h6,8-9H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYKIJOFDOXRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CCC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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